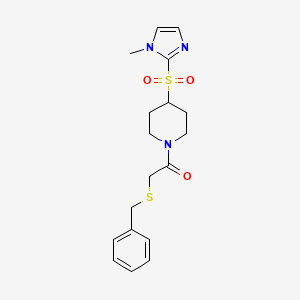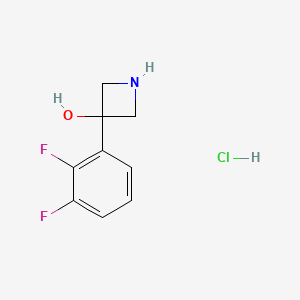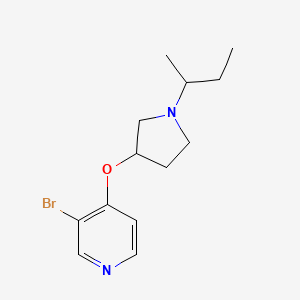
3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of protein kinase B (PKB) and has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine involves the inhibition of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine activity. 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine, also known as Akt, is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as cell proliferation, survival, and metabolism. 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine is activated by phosphorylation at two sites, Thr308 and Ser473, by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Once activated, 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine phosphorylates downstream targets such as glycogen synthase kinase-3 (GSK-3), Bad, and forkhead box O (FOXO) transcription factors.
Biochemical and Physiological Effects:
Inhibition of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine activity by 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine can lead to various biochemical and physiological effects. In cancer cells, inhibition of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine activity can lead to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In diabetes, inhibition of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine activity can improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In Alzheimer's disease, inhibition of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine activity can prevent neuronal cell death and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine in lab experiments is its potency and selectivity for 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine inhibition. It has been shown to have an IC50 value of 0.3 μM for 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine inhibition, which is much lower than other 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine inhibitors such as LY294002 and wortmannin. Another advantage is its relatively easy synthesis method and high yield of the product. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine. One direction is to explore its potential therapeutic applications in other diseases such as cardiovascular diseases, neurological disorders, and autoimmune diseases. Another direction is to investigate its combination therapy with other drugs or treatments to enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to elucidate the detailed mechanism of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine inhibition by 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine and its downstream signaling pathways.
合成法
The synthesis of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine involves the reaction of 3-bromo-4-hydroxy pyridine with 1-butan-2-ylamine in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically around 50%.
科学的研究の応用
3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the activity of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine, which is involved in various cellular processes such as cell proliferation, survival, and metabolism. Inhibition of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine activity by 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine can lead to the suppression of tumor growth, improvement of insulin sensitivity, and prevention of neuronal cell death.
特性
IUPAC Name |
3-bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-3-10(2)16-7-5-11(9-16)17-13-4-6-15-8-12(13)14/h4,6,8,10-11H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHXTKTWTBZCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(C1)OC2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-{[1-(butan-2-yl)pyrrolidin-3-yl]oxy}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

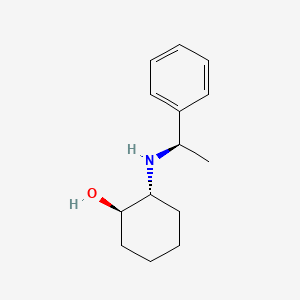
![4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2877287.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)
![4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate](/img/structure/B2877291.png)
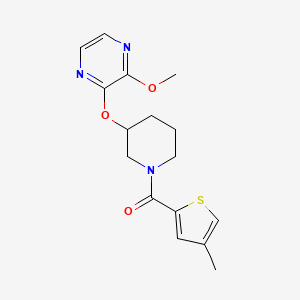

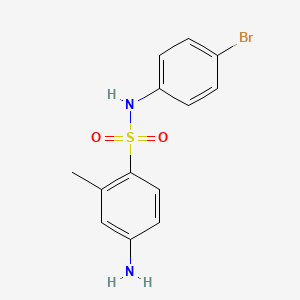
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)



